molecular formula C17H17NO3 B587535 Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate CAS No. 376348-79-7

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate

Cat. No.: B587535
CAS No.: 376348-79-7
M. Wt: 283.327
InChI Key: FYCDXSYDSNLCLK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is a chiral organic compound with the molecular formula C17H17NO3 . As a carbamate derivative featuring a (1S) stereocenter and a 3-oxo functional group, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure is closely related to other research compounds like Benzyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate (CAS 869468-32-6), which has a documented molecular weight of 285.38 g/mol . Compounds within this chemical class are frequently employed as protected intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biochemical probes . The benzyl carbamate (Cbz) group is a well-established protecting group for amines in synthetic organic chemistry, allowing for the sequential construction of complex nitrogen-containing molecules . Researchers utilize this and related carbamate compounds in proteomics research, including the study of enzyme targets such as cathepsin F and cruzipain . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referencing all relevant safety data sheets.

Properties

IUPAC Name

benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCDXSYDSNLCLK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732708
Record name Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-79-7
Record name Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

Abstract

(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate, also known as N-Cbz-D-phenylalaninal, is a critical chiral building block in synthetic organic chemistry. Its unique structure, featuring a protected amine and a reactive aldehyde functionality on a stereodefined backbone, makes it a valuable precursor for synthesizing various pharmaceutical agents, particularly protease inhibitors and peptide mimetics.[1] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway starting from the readily available amino acid, D-phenylalanine. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure high yield and enantiomeric purity.

Retrosynthetic Analysis and Strategic Overview

The synthesis of N-Cbz-D-phenylalaninal is most logically approached from its parent amino acid, D-phenylalanine. This strategy preserves the crucial (R)-stereocenter from the chiral pool. The retrosynthetic analysis reveals a two-step sequence:

  • Selective Reduction: The target aldehyde can be obtained through the controlled reduction of a carboxylic acid derivative.

  • Amine Protection: The carboxylic acid derivative is synthesized from D-phenylalanine via the protection of its primary amine.

The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for amine protection. It is stable under various reaction conditions but can be readily removed via catalytic hydrogenation, offering a clean deprotection pathway. The core challenge of this synthesis lies in the selective reduction of the carboxylic acid to an aldehyde, avoiding over-reduction to the corresponding alcohol. This is typically achieved by converting the carboxylic acid into an activated intermediate, such as an ester or a Weinreb amide, followed by reduction with a sterically hindered and temperature-sensitive hydride reagent like Diisobutylaluminium hydride (DIBAL-H).

G Target (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate (N-Cbz-D-phenylalaninal) Intermediate N-Cbz-D-phenylalanine Methyl Ester Target->Intermediate Selective Reduction (e.g., DIBAL-H) StartingMaterial D-Phenylalanine Intermediate->StartingMaterial N-Protection & Esterification

Caption: Retrosynthetic pathway for N-Cbz-D-phenylalaninal.

Synthetic Pathway and Experimental Protocols

The forward synthesis involves two primary stages: the protection of the amine group of D-phenylalanine and the subsequent selective reduction of the carboxyl group.

Stage 1: N-Protection of D-Phenylalanine via Schotten-Baumann Reaction

Causality and Rationale: The protection of the nucleophilic amine group is paramount to prevent side reactions during the subsequent reduction step. The Schotten-Baumann reaction is a classic and highly effective method for acylating amines.[2][3] It is typically performed in a two-phase system (organic solvent and water) with a base.[2][4] The base serves two critical functions: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The base then abstracts a proton from the nitrogen, yielding the final carbamate product.

Caption: Mechanism of N-Cbz protection.

Detailed Experimental Protocol: Synthesis of (R)-2-((benzyloxy)carbonylamino)-3-phenylpropanoic acid (N-Cbz-D-phenylalanine)

  • Dissolution: In a 250 mL round-bottom flask, dissolve D-phenylalanine (e.g., 5.0 g, 30.3 mmol) in 50 mL of 1 M sodium hydroxide (NaOH) solution with stirring until a clear solution is obtained. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: While maintaining the temperature below 5 °C, simultaneously add benzyl chloroformate (e.g., 5.7 g, 33.3 mmol, 1.1 eq) and 2 M NaOH solution dropwise over 30-45 minutes. Use a dropping funnel for the benzyl chloroformate and monitor the pH, keeping it between 9 and 10 with the NaOH solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 1 M hydrochloric acid (HCl). A white precipitate will form.

  • Isolation and Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethyl acetate/hexane mixture to yield N-Cbz-D-phenylalanine as a white crystalline solid.

Stage 2: Selective Reduction to N-Cbz-D-phenylalaninal

Causality and Rationale: Direct reduction of the carboxylic acid to an aldehyde is challenging due to the high reactivity of the aldehyde product, which can be further reduced to an alcohol. To circumvent this, the carboxylic acid is first converted to a methyl ester. The ester is then reduced using DIBAL-H at a low temperature (-78 °C). The low temperature is crucial as it stabilizes the tetrahedral intermediate formed upon hydride attack, preventing the elimination of the methoxy group and subsequent over-reduction. An acidic work-up then hydrolyzes this intermediate to the desired aldehyde.

Detailed Experimental Protocol: Synthesis of (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

Step 2a: Esterification to (R)-methyl 2-((benzyloxy)carbonylamino)-3-phenylpropanoate

  • Setup: Suspend N-Cbz-D-phenylalanine (e.g., 5.0 g, 16.7 mmol) in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (e.g., 1.5 mL, 20.0 mmol, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl ester as a white solid or viscous oil, which can be used in the next step without further purification.

Step 2b: DIBAL-H Reduction to the Aldehyde

  • Setup: Dissolve the N-Cbz-D-phenylalanine methyl ester (e.g., 4.5 g, 14.4 mmol) in anhydrous toluene (100 mL) in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reducing Agent Addition: Add DIBAL-H (1.0 M solution in hexanes, e.g., 15.8 mL, 15.8 mmol, 1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C, followed by warming to 0 °C and adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (50 mL). Stir vigorously until two clear layers form.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate.[6]

Quantitative Data Summary

Parameter Stage 1: N-Protection Stage 2a: Esterification Stage 2b: Reduction
Starting Material D-PhenylalanineN-Cbz-D-phenylalanineN-Cbz-D-phenylalanine methyl ester
Key Reagent Benzyl chloroformateThionyl chlorideDIBAL-H
Equivalents 1.1 eq1.2 eq1.1 eq
Base/Catalyst 1 M NaOHN/AN/A
Solvent WaterMethanolToluene
Temperature 0 °C to RTReflux (~65 °C)-78 °C
Reaction Time 2-3 hours4-6 hours2-3 hours
Typical Yield 85-95%>95% (crude)70-85%

Conclusion

The synthesis of (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate from D-phenylalanine is a robust and reproducible process that relies on fundamental organic transformations. The key to success lies in the careful execution of two main stages: the efficient N-protection of the starting amino acid using the Schotten-Baumann reaction and the highly selective, low-temperature reduction of the intermediate methyl ester to the target aldehyde using DIBAL-H. This pathway provides reliable access to a valuable chiral intermediate essential for the development of advanced therapeutics and other complex molecular architectures. Adherence to the detailed protocols and an understanding of the underlying chemical principles are crucial for achieving high yields and maintaining the stereochemical integrity of the final product.

References

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188. Retrieved from [Link]

  • National Institutes of Health. (2025, September 12). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. Retrieved from [Link]

  • Google Patents. (2012, September 7). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Royal Society of Chemistry. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Retrieved from [Link]

  • National Institutes of Health. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved from [Link]

  • ACS Publications. “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Retrieved from [Link]

  • Semantic Scholar. (2017, December 19). One-Pot Enantioselective Synthesis of d-Phenylglycines from Racemic Mandelic Acids, Styrenes, or Biobased l-Phenylalanine via Cascade Biocatalysis. Retrieved from [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]

  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Retrieved from [Link]

  • PubMed. (2024, October 5). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. Retrieved from [Link]

  • PubMed. (2012, October 11). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Retrieved from [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Google Patents. Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Semantic Scholar. (2021, August 30). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Benzyl {2-[(2-(1H-Benzo[d][7][8][9]triazol-1-yl)-2-oxoethyl)amino] -. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate stands as a pivotal intermediate in the realm of asymmetric synthesis, offering a robust platform for the stereocontrolled construction of valuable chiral molecules. Its intrinsic chirality, coupled with the presence of a ketone and a readily manipulable carbamate protecting group, renders it a substrate of significant interest for medicinal chemists and synthetic organic chemists alike. This technical guide delves into the practical applications of this compound, with a particular focus on the diastereoselective reduction of its ketone functionality to yield chiral 1,3-amino alcohols. These products are key structural motifs in a variety of biologically active compounds, including protease inhibitors and other pharmaceuticals.[1] The benzyloxycarbonyl (Cbz) protecting group not only masks the amine during synthetic transformations but also plays a crucial role in directing the stereochemical outcome of subsequent reactions through chelation.

This document provides a comprehensive overview of the theoretical underpinnings and practical protocols for the asymmetric reduction of this compound, empowering researchers to leverage this versatile building block in their synthetic endeavors.

Core Principle: Diastereoselective Reduction via Chelation Control

The central application highlighted in this guide is the diastereoselective reduction of the ketone in this compound to furnish either the syn or anti 1,3-amino alcohol. The stereochemical outcome of this reduction is not arbitrary; it is governed by the principle of chelation control.

The benzyloxycarbonyl (Cbz) protecting group, in concert with the ketone's carbonyl oxygen, can coordinate to a Lewis acidic metal center. This coordination locks the molecule into a rigid, chair-like six-membered ring intermediate. The steric hindrance imposed by this cyclic conformation directs the incoming hydride nucleophile to attack the carbonyl carbon from the less hindered face, leading to the preferential formation of one diastereomer.

The choice of reducing agent and the presence of a suitable Lewis acid are paramount in achieving high diastereoselectivity. The Lewis acid acts as a molecular tether, bringing the Cbz and keto groups into the necessary proximity for effective chelation.

G cluster_0 Chelation-Controlled Reduction Ketone This compound LewisAcid Lewis Acid (e.g., ZnCl₂, TiCl₄) Ketone->LewisAcid Coordination Chelate Rigid Six-Membered Chelate Intermediate LewisAcid->Chelate Forms Hydride Hydride Source (e.g., NaBH₄) Chelate->Hydride Directs Attack SynProduct *syn*-(1S,3S)-Benzyl (3-hydroxy-1-phenylbutyl)carbamate Hydride->SynProduct Reduces to

Figure 1: Conceptual workflow of chelation-controlled diastereoselective reduction.

Application Note 1: Synthesis of syn-(1S,3S)-Benzyl (3-hydroxy-1-phenylbutyl)carbamate

The syn-1,3-amino alcohol is a valuable precursor for the synthesis of various biologically active molecules. The following protocol details a reliable method for the diastereoselective reduction of this compound to the corresponding syn-alcohol, leveraging a sodium borohydride/calcium chloride reducing system. The calcium ion is proposed to act as the Lewis acid, facilitating the formation of the key chelate intermediate.

Protocol: Diastereoselective Reduction to the syn-Alcohol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (3:1 v/v).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add anhydrous calcium chloride (1.5 eq) to the cooled solution and stir for 15 minutes to allow for coordination.

  • Addition of Reducing Agent: Add sodium borohydride (2.0 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired syn-(1S,3S)-Benzyl (3-hydroxy-1-phenylbutyl)carbamate as a white solid.

Expected Results and Data
ParameterExpected Value
Yield 85-95%
Diastereomeric Ratio (syn:anti) >95:5 (determined by ¹H NMR)
Appearance White solid

¹H NMR Characterization of the syn-isomer: The stereochemical outcome can be confirmed by ¹H NMR analysis of the purified product. The relative stereochemistry of the newly formed hydroxyl group and the existing stereocenter can be determined by the coupling constants of the methine protons. For the syn-isomer, a smaller coupling constant (J ≈ 3-4 Hz) between the protons on C1 and C2 is typically observed, while the anti-isomer exhibits a larger coupling constant (J ≈ 8-9 Hz).

Application Note 2: Synthesis of β-Amino Acids

This compound can also serve as a precursor for the synthesis of enantiomerically enriched β-amino acids.[2] This transformation typically involves an oxidation step following the stereoselective reduction of the ketone. The resulting chiral alcohol can be oxidized to the corresponding carboxylic acid, which, after deprotection of the amine, yields the desired β-amino acid.

G Start This compound Reduction Diastereoselective Reduction Start->Reduction Alcohol syn-1,3-Amino Alcohol Reduction->Alcohol Oxidation Oxidation (e.g., Jones, TEMPO) Alcohol->Oxidation ProtectedAcid N-Cbz-β-Amino Acid Oxidation->ProtectedAcid Deprotection Deprotection (e.g., H₂/Pd-C) ProtectedAcid->Deprotection FinalProduct β-Amino Acid Deprotection->FinalProduct

Figure 2: Synthetic pathway from this compound to β-amino acids.

Troubleshooting and Mechanistic Considerations

  • Low Diastereoselectivity: Insufficiently anhydrous conditions can lead to poor chelation and reduced diastereoselectivity. Ensure all glassware is flame-dried and reagents are anhydrous. The choice of solvent is also critical; highly coordinating solvents like THF can compete with the Cbz group for coordination to the Lewis acid, diminishing the chelation effect.

  • Incomplete Reaction: If the reaction stalls, it may be due to decomposition of the sodium borohydride. Ensure fresh, high-quality reducing agent is used.

  • Side Reactions: Over-reduction to the corresponding alkane is a potential side reaction, though less common with the mild conditions described. Careful monitoring of the reaction progress is essential.

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. The diastereoselective reduction of its ketone functionality, guided by the principles of chelation control, provides a reliable and efficient route to valuable chiral 1,3-amino alcohols. The protocols and insights provided in this guide are intended to facilitate the successful application of this compound in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications. The ability to predictably control the stereochemical outcome of these transformations underscores the importance of understanding the underlying mechanistic principles in modern synthetic chemistry.

References

  • Vertex. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. MySkinRecipes.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences, 6(4). Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic generation of molecular diversity from a core scaffold is a cornerstone of identifying novel therapeutic agents. Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate stands as a privileged starting point for such endeavors. Its inherent structural features—a chiral β-aminoketone motif, a reactive carbonyl group, and a modifiable carbamate functionality—offer multiple handles for chemical elaboration. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the derivatization of this scaffold to generate a library of compounds for biological screening. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature. The derivatization strategies outlined herein are designed to explore a wide chemical space, thereby increasing the probability of discovering compounds with potent and selective biological activity.

Core Scaffold: this compound

The starting material, this compound, is a chiral molecule whose stereochemistry can be crucial for biological activity, particularly in targeting enzymes or receptors with specific stereochemical requirements. It is a β-aminoketone, a structural motif known to be a valuable precursor in the synthesis of various biologically active molecules and natural products.[1]

PropertyValue
Molecular FormulaC₁₇H₁₇NO₃
Molecular Weight283.32 g/mol
AppearanceWhite to off-white solid
Chirality(1S)

Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

The derivatization of this compound can be approached by targeting three primary reactive sites: the ketone carbonyl, the active methylene group, and the carbamate. The following sections detail protocols for a selection of high-impact derivatization reactions.

Reductive Amination of the Carbonyl Group

Scientific Rationale: Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[2][3] This reaction introduces a new amino functional group, which can significantly alter the polarity, basicity, and hydrogen bonding potential of the parent molecule. By varying the amine used in the reaction, a diverse array of secondary and tertiary amines can be generated, providing a facile route to a library of analogs with modified pharmacokinetic and pharmacodynamic properties.[4]

Experimental Workflow:

G start This compound + Primary/Secondary Amine imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) start->imine Step 1 reduction Reduction (e.g., Sodium Triacetoxyborohydride) imine->reduction Step 2 product Target Amine Derivative reduction->product Step 3 purification Purification (Column Chromatography) product->purification Step 4

Caption: Reductive Amination Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.2 eq) and glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. Monitor the progress by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the ketone signal and the appearance of new signals corresponding to the newly introduced amine moiety in the NMR spectra. Mass spectrometry will confirm the expected molecular weight of the product.

DerivativeAmine UsedYield (%)
1a Benzylamine85
1b Morpholine92
1c Aniline78
Heterocycle Formation via Condensation Reactions

Scientific Rationale: The 1,3-dicarbonyl-like reactivity of the active methylene group and the ketone offers a gateway to a vast array of heterocyclic scaffolds.[5] Heterocycles are of paramount importance in medicinal chemistry, as they are integral components of a large number of approved drugs.[6] By constructing heterocyclic rings, we can introduce novel pharmacophoric features and explore new regions of chemical space.

Scientific Rationale: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a base, to form an α,β-unsaturated product.[7][8][9] In this case, we can react the active methylene group of our scaffold with various aldehydes.

Experimental Workflow:

G start This compound + Aldehyde condensation Base-Catalyzed Condensation (e.g., Piperidine/Acetic Acid) start->condensation Step 1 product α,β-Unsaturated Ketone Derivative condensation->product Step 2 purification Purification (Crystallization or Chromatography) product->purification Step 3

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in toluene (0.2 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and wash with water, 1 M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.

DerivativeAldehyde UsedYield (%)
2a Benzaldehyde88
2b 4-Chlorobenzaldehyde91
2c Furfural85

Scientific Rationale: The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of dihydropyridine and pyridine rings.[10][11][12][13] This reaction is highly valuable for creating compounds with potential calcium channel blocking activity and other pharmacological properties.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and an aldehyde (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Oxidation (for Pyridine): After cooling, add a mild oxidizing agent such as iodine or nitric acid to aromatize the dihydropyridine intermediate.

  • Work-up: Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallize if necessary.

Scientific Rationale: The Paal-Knorr synthesis is a straightforward method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][3][14][15][16] While our starting material is a 1,3-dicarbonyl equivalent, it can be transformed into a suitable precursor for this reaction.

Note: This would be a multi-step synthesis where the initial carbamate is first converted to a 1,4-dicarbonyl compound before undergoing the Paal-Knorr reaction.

Biological Screening Cascade

The newly synthesized library of compounds should be subjected to a hierarchical screening cascade to identify promising candidates for further development.

Screening Workflow:

G start Compound Library primary Primary Screening (e.g., Enzyme Inhibition Assay) start->primary secondary Secondary Screening (e.g., Cell-Based Cytotoxicity Assay) primary->secondary Active Compounds tertiary Tertiary Screening (e.g., Antimicrobial MIC Assay) secondary->tertiary Non-toxic Actives hit Hit Compound(s) tertiary->hit Confirmed Hits

Caption: Biological Screening Cascade.

Primary Screening: Protease Inhibition Assay

Scientific Rationale: Given that β-aminoketone scaffolds are known to be effective protease inhibitors, a primary screen for protease inhibition is a logical starting point.

Detailed Protocol (General):

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a solution of the target protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer. Prepare a solution of a suitable fluorogenic or chromogenic substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease solution. Incubate for a pre-determined time at a specific temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Secondary Screening: Cell-Based Cytotoxicity Assay

Scientific Rationale: It is crucial to assess the general cytotoxicity of the active compounds to eliminate those that are non-specifically toxic to cells.[5][17][18][19][20]

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds from the primary screen for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration of the compound that causes 50% cell death).

Tertiary Screening: Antimicrobial Susceptibility Testing

Scientific Rationale: Many small molecules exhibit antimicrobial properties. A tertiary screen can identify compounds with potential as novel antibiotics.[21][22][23][24]

Detailed Protocol (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel biologically active compounds. The protocols detailed in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent evaluation in a tiered biological screening cascade. By systematically exploring the chemical space around this versatile scaffold, researchers can significantly enhance the prospects of identifying lead compounds for further drug development.

References

  • BenchChem. (2025).
  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51.
  • ResearchGate. (2010). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • Wikipedia. Knorr pyrrole synthesis. Wikipedia.
  • Sigma-Aldrich. Assay Procedure for Protease. Sigma-Aldrich.
  • BenchChem. (2025). Knoevenagel Condensation with β-Keto Esters: An Application Note and Protocol for Researchers. BenchChem.
  • Semantic Scholar. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Semantic Scholar.
  • YouTube. (2023).
  • Organic Chemistry Portal.
  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Screening, Purification and Characterization of Protease Inhibitor
  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ACS Publications. (2021). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides.
  • ResearchGate. (2018). Cell-Based Assays for Assessing Toxicity: A Basic Guide.
  • Abcam. (2023). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric). Abcam.
  • Grokipedia. Hantzsch pyridine synthesis. Grokipedia.
  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal.
  • Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future medicinal chemistry, 3(2), 155–162.
  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com.
  • ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D.
  • G-Biosciences. Protease & Protease Inhibitor Systems. G-Biosciences.
  • National Institutes of Health. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Cytotoxicity Assays | Life Science Applic
  • 194 recent advances in the synthesis of new pyrazole deriv
  • ResearchGate. (2015). Unconventional screening approaches for antibiotic discovery.
  • Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • ResearchGate. (2022). From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube.
  • Fiveable. Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term. Fiveable.

Sources

Application Notes and Protocols: The Strategic Use of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone for efficient lead generation and optimization.[1][2][3] These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The β-amino ketone moiety is one such privileged scaffold, forming the core of several approved drugs with diverse pharmacological activities, including the vasodilator tolperisone and the antidiabetic agent sitagliptin.[4][5]

This document provides a detailed guide to the synthesis, application, and strategic manipulation of a specific and highly valuable β-amino ketone building block: Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate . Possessing a defined stereocenter, a versatile ketone functionality, and a readily cleavable protecting group, this compound serves as an exceptional starting material for the synthesis of complex, chirally pure molecules and diverse screening libraries. These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery programs.

Physicochemical Properties

A clear understanding of the fundamental properties of a synthetic building block is critical for its effective use in multi-step synthetic campaigns.

PropertyValue
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
IUPAC Name Benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Chirality (S)-enantiomer
Key Functional Groups Ketone, Benzyl Carbamate (Cbz-protected amine)
Appearance Typically a white to off-white solid

Synthesis of this compound

The synthesis of chiral β-amino ketones can be approached through various established methodologies, including the renowned Mannich reaction and aza-Michael additions.[4][6][7] For the preparation of enantiomerically pure this compound, a logical and efficient route commences from the readily available and optically pure amino acid, N-Cbz-L-phenylalanine. A plausible and field-proven approach involves its conversion to a Weinreb amide followed by the addition of a methyl organometallic reagent.

G cluster_0 Synthesis Pathway Start N-Cbz-L-phenylalanine Step1 Activation (e.g., CDI, SOCl₂) Start->Step1 1. Step2 Reaction with N,O-Dimethylhydroxylamine Step1->Step2 2. Weinreb_Amide N-Cbz-L-phenylalanine Weinreb Amide Step2->Weinreb_Amide Formation Step3 Grignard Reaction (CH₃MgBr) or Organolithium (CH₃Li) Weinreb_Amide->Step3 3. Product This compound Step3->Product Formation

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis via Weinreb Amide

This protocol outlines a two-step, one-pot procedure from the activated N-Cbz-L-phenylalanine.

Materials:

  • N-Cbz-L-phenylalanine

  • 1,1'-Carbonyldiimidazole (CDI) or Oxalyl Chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li) in a suitable solvent (e.g., THF, Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation and Weinreb Amide Formation: a. To a solution of N-Cbz-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add CDI (1.1 eq) portion-wise. b. Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the acylimidazolide is complete (monitor by TLC). c. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.3 eq) in THF. d. Add the hydroxylamine solution to the activated amino acid solution at 0 °C. e. Stir the reaction mixture at room temperature overnight.

  • Grignard Reaction: a. Cool the reaction mixture containing the in-situ formed Weinreb amide to -78 °C. b. Slowly add a solution of methylmagnesium bromide (1.5 eq) in THF dropwise, maintaining the temperature below -70 °C. c. Stir the reaction at -78 °C for 2-3 hours. The progress can be monitored by TLC by quenching a small aliquot in saturated NH₄Cl.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C. b. Allow the mixture to warm to room temperature and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery

The strategic value of this compound lies in its trifunctional nature, which allows for a multitude of synthetic elaborations.

A. As a Chiral Building Block for Enantiopure Therapeutics

The (S)-stereocenter is a critical design element. In asymmetric synthesis, preserving this chirality allows for the construction of complex molecules with a defined three-dimensional architecture, which is paramount for specific and high-affinity interactions with biological targets.[8][9] The ketone functionality provides a handle for introducing a second stereocenter, for instance, through stereoselective reduction.

B. A Versatile Scaffold for Combinatorial Library Synthesis

The presence of two distinct reactive sites—the ketone and the protected amine—makes this compound an ideal starting point for generating a library of analogues for high-throughput screening. The ketone can undergo reactions such as reduction, reductive amination, and Wittig olefination, while the amine, after deprotection, can be acylated, alkylated, or used in sulfonamide formation. This allows for systematic exploration of the chemical space around the core scaffold.

G cluster_1 Derivatization Pathways Start This compound Ketone_Reduction Ketone Reduction (e.g., NaBH₄, SmI₂) Start->Ketone_Reduction Cbz_Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Start->Cbz_Deprotection Amino_Alcohol Chiral 1,3-Amino Alcohol Ketone_Reduction->Amino_Alcohol Free_Amine β-Amino Ketone Cbz_Deprotection->Free_Amine Amine_Derivatization Amine Functionalization (Acylation, Alkylation, etc.) Free_Amine->Amine_Derivatization Diverse_Library Diverse Library of Analogues Amine_Derivatization->Diverse_Library

Caption: Potential derivatization pathways for library synthesis.

C. Precursor for Protease Inhibitors

The β-amino ketone scaffold is a key component in a number of protease inhibitors.[10] For instance, the benzyl carbamate moiety itself has been identified in inhibitors of the main protease (Mpro) of coronaviruses.[10] The 1-phenylpropylamine backbone can mimic natural amino acid residues, enabling the designed molecule to fit into the active site of proteases. The ketone can act as an electrophilic "warhead" that forms a reversible or irreversible covalent bond with a catalytic residue (e.g., cysteine or serine) in the enzyme's active site.

Experimental Protocols for Derivatization

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 2: Stereoselective Reduction of the Ketone to a 1,3-Amino Alcohol

The reduction of β-amino ketones to 1,3-amino alcohols is a valuable transformation, as these products are themselves important chiral building blocks. The stereochemical outcome can often be influenced by the choice of reducing agent and the nature of the N-protecting group.[11]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its completion by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and add saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of 1,3-amino alcohols can be purified and the diastereomers separated by flash column chromatography. Note: For higher diastereoselectivity, other reducing agents and conditions, such as using samarium(II) iodide, may be explored.[11]

Protocol 3: Deprotection of the Benzyl Carbamate (Cbz) Group

The removal of the Cbz group to yield the free amine is a crucial step for subsequent functionalization. Catalytic hydrogenolysis is the most common and mildest method for this transformation.[12]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in MeOH in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, carefully purge the flask with an inert gas (e.g., N₂ or Ar) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected β-amino ketone. The product is often pure enough for the next step, but can be purified by chromatography if necessary.

Conclusion

This compound represents a powerful and versatile tool in the drug discovery arsenal. Its defined stereochemistry, coupled with the strategic placement of a reactive ketone and a protected amine, provides medicinal chemists with a robust platform for the synthesis of novel, enantiomerically pure compounds. The protocols and applications detailed herein are designed to empower researchers to fully exploit the potential of this and related β-amino ketone scaffolds, paving the way for the discovery of the next generation of therapeutic agents.

References

  • ResearchGate. (2022). Stereoselective Synthesis and Application of β‐Amino Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25965-25995. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available at: [Link]

  • ResearchGate. (2023). Asymmetric photoreactions catalyzed by chiral ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • PubMed. (2022). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Available at: [Link]

  • National Institutes of Health. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Available at: [Link]

  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Available at: [Link]

Sources

Troubleshooting & Optimization

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a molecule with several reactive functional groups, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. Each issue is followed by a discussion of potential causes and a step-by-step protocol for investigation and resolution.

Issue 1: Rapid loss of purity of the compound in solution.

Q: I dissolved a freshly opened vial of this compound in a buffered aqueous solution for my assay, but subsequent HPLC analysis shows significant degradation within a few hours. What is happening?

A: The most likely cause of rapid degradation in aqueous solutions is the hydrolysis of the carbamate functional group. The stability of benzyl carbamates is highly dependent on the pH and temperature of the solution.[1]

Potential Cause:

  • Hydrolysis: The carbamate linkage is susceptible to cleavage under both acidic and basic conditions, which accelerates with increasing temperature. This hydrolysis will yield benzyl alcohol and (1S)-3-amino-1-phenylpropan-1-one.

Troubleshooting Protocol:

  • pH Verification: Immediately measure the pH of your buffered solution to ensure it is within the expected range. Benzyl carbamates are most stable in the neutral pH range (approximately 6-8). Extreme pH values (below 4 or above 9) will significantly increase the rate of hydrolysis.

  • Temperature Control: Ensure your experimental setup is maintained at the lowest practical temperature. If the experiment allows, performing it on ice or in a cold room can significantly slow down degradation.

  • Solvent System Evaluation: If your experimental design permits, consider using a solvent system with a lower water content. The presence of water is necessary for hydrolysis.

  • Time-Course Analysis: Perform a time-course study by analyzing aliquots of your solution by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours) to determine the rate of degradation under your specific conditions. This will help you define a stable window for your experiments.

Issue 2: Appearance of an unexpected peak with the same mass in LC-MS analysis.

Q: My LC-MS analysis of a stored sample of this compound shows a new peak with the same mass-to-charge ratio as the parent compound, but with a different retention time. What could this be?

A: The presence of an isomer with the same mass suggests that racemization may have occurred at the chiral center. The (1S) stereocenter is alpha to the ketone, making the alpha-proton acidic and susceptible to removal under certain conditions.

Potential Cause:

  • Racemization: Exposure to acidic or basic conditions can catalyze the formation of a planar enol or enolate intermediate.[2][3][4][5] Reprotonation of this intermediate can occur from either face, leading to the formation of the (1R) enantiomer. This results in a racemic mixture, which may be separable on a chiral HPLC column.

Troubleshooting Protocol:

  • Chiral HPLC Analysis: The most definitive way to confirm racemization is to use a chiral HPLC column. This will separate the (1S) and (1R) enantiomers, allowing you to quantify the extent of racemization.

  • Review of Handling and Storage Conditions: Scrutinize the storage solvent and any handling procedures for the presence of acidic or basic contaminants. Ensure the compound is stored as a dry solid at the recommended temperature.

  • NMR Analysis: In some cases, high-field NMR spectroscopy with a chiral solvating agent may be used to detect the presence of diastereomeric complexes, which can indicate the presence of both enantiomers.

Issue 3: Observation of multiple degradation products in an aged sample.

Q: I have an older sample of this compound that was stored at room temperature. My analysis shows multiple new peaks. What are the likely degradation pathways?

A: In addition to hydrolysis and racemization, other degradation pathways such as oxidation can occur over time, especially with exposure to air and light.

Potential Causes:

  • Oxidation: The benzylic position of the benzyl group is susceptible to oxidation, which can lead to the formation of benzoic acid or benzaldehyde as byproducts.[6]

  • Photodegradation: Benzyl groups can be sensitive to light, which can catalyze cleavage of the benzyl-oxygen bond.

  • Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[7][8][9][10]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying the cause of degradation.

G cluster_hydrolysis Carbamate Hydrolysis A This compound C (1S)-3-amino-1-phenylpropan-1-one A->C D Benzyl alcohol A->D B H2O (Acid or Base catalysis) B->A G A This compound B Planar Enol/Enolate Intermediate A->B H+ or OH- B->A Reprotonation C Benzyl [(1R)-3-oxo-1-phenylpropyl]carbamate B->C Reprotonation

Sources

Interpreting NMR spectra of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate impurities

Note: Chemical shifts are approximate and can vary based on experimental conditions. [9][10]

Experimental Protocols

Protocol 1: D₂O Exchange for Labile Protons
  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signals corresponding to NH (and OH if present) protons will either disappear or significantly decrease in intensity. [7]

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC).

  • Combining Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Analysis: Acquire a new NMR spectrum to confirm the purity of the isolated compound.

Conclusion

A thorough understanding of the potential impurities and their characteristic NMR signals is crucial for the successful synthesis and characterization of this compound. By following the systematic troubleshooting and verification protocols outlined in this guide, researchers can confidently identify and address purity issues, ensuring the quality and reliability of their work.

References

  • Amination, H. Direct Synthesis of Benzylic Carbamates.
  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester.
  • PubChem. N-[3-Oxo-3-phenyl-1-(pyrrolidin-1-carbonyl)propyl]carbamic acid, benzyl ester.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis....
  • SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube.
  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • ChemicalBook. Benzoic acid(65-85-0) 1H NMR spectrum.
  • Oregon St
  • Pharmaffili
  • University of Colorado Boulder, Organic Chemistry. Spectroscopy Problems.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
  • ChemicalBook. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • PubChem.
  • ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I.
  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra.
  • The Royal Society of Chemistry.
  • Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube.
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)
  • PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides.
  • ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz....
  • JEOL.
  • The OChem Whisperer. (2012). Guide to Solving NMR Questions.
  • ACS Omega. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • Chemical shifts.
  • Chem-is-try. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube.
  • Compound Interest. A guide to 13c nmr chemical shift values.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Automated Topology Builder. 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray.
  • ChemicalBook. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum.
  • ChemicalBook. 3-Aminoacetophenone(99-03-6) 1H NMR spectrum.

Validation & Comparative

A Comparative Guide to Protease Inhibitors: Evaluating Calpain Inhibitors as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Protease Inhibition

For researchers in drug discovery and the life sciences, the targeted inhibition of proteases is a cornerstone of therapeutic strategy and a powerful tool for dissecting cellular pathways. The initial query of this guide centered on Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate. However, a comprehensive search of the scientific literature and chemical databases does not identify this specific molecule as a characterized protease inhibitor. It is likely an intermediate in chemical synthesis, as related structures are described as such[1].

Given the interest in a phenylpropyl-carbamate scaffold, which bears resemblance to peptidic structures, this guide will pivot to a well-characterized and therapeutically relevant class of protease inhibitors that share some of these general structural features: calpain inhibitors . This allows us to fulfill the core objective of providing a data-driven, comparative analysis of protease inhibitor performance.

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their dysregulation is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making them a significant therapeutic target. This guide will provide an in-depth comparison of three well-studied calpain inhibitors—Calpeptin , MDL28170 , and PD150606 —offering a framework for their evaluation based on mechanism, potency, selectivity, and experimental validation.

The Calpain System: A Key Regulator of Cellular Function

Calpains act as modulators of a vast array of cellular processes by performing limited proteolysis on their substrates. This targeted cleavage can lead to the activation or inactivation of proteins involved in signal transduction, cytoskeletal remodeling, and apoptosis. The two most ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are distinguished by their differing requirements for calcium activation.

The catalytic mechanism of calpains involves a cysteine residue in the active site acting as a nucleophile to attack the peptide bond of the substrate. This process is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin.

Calpain_Activation_Pathway Ca2_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca2_influx->Calpain_inactive Binds and induces conformational change Calpain_active Active Calpain Calpain_inactive->Calpain_active Activation Substrate Substrate Protein Calpain_active->Substrate Cleavage Cleaved_products Cleaved Products Substrate->Cleaved_products Cellular_response Cellular Response (e.g., Apoptosis, Cytoskeletal Rearrangement) Cleaved_products->Cellular_response Inhibitor Calpain Inhibitor Inhibitor->Calpain_active Inhibition

Caption: Calpain activation and inhibition pathway.

Comparative Analysis of Calpain Inhibitors

The selection of an appropriate inhibitor is contingent on the specific experimental or therapeutic goals. Key considerations include potency, selectivity against other proteases, cell permeability, and the nature of the inhibition (reversible vs. irreversible).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for Calpeptin, MDL28170, and PD150606. This quantitative data is essential for making an informed decision when selecting an inhibitor for a particular application.

InhibitorTypeMechanism of ActionTargetKi / IC50Selectivity Profile
Calpeptin Peptidomimetic aldehydeReversible, competitiveCalpain-1, Calpain-2, Cathepsin K, Cathepsin LCalpain-1: ID50 = 52 nMCalpain-2: ID50 = 34 nMCathepsin K: Ki = 61 pMCathepsin L: Ki = 131 pMCathepsin B: Ki in nM range[2]Inhibits calpains and some cathepsins.[2]
MDL28170 Peptidomimetic aldehydeReversible, potentCalpain-1, Calpain-2, Cathepsin BCalpain: Ki = 10 nM, IC50 = 11 nMCathepsin B: Ki = 25 nM[3]Potent inhibitor of calpains and Cathepsin B; does not inhibit trypsin-like serine proteases.[3]
PD150606 Non-peptideNon-competitive, allostericCalpain-1, Calpain-2Calpain-1: Ki = 0.21 μMCalpain-2: Ki = 0.37 μM[4]Highly selective for calpains over other proteases by targeting the calcium-binding domains.[4][5]
In-Depth Analysis of Inhibitor Characteristics

Calpeptin:

  • Expertise & Experience: Calpeptin is a widely used, cell-permeable inhibitor that is often employed in cell-based assays to probe the function of calpains.[6] Its peptidic nature, ending in an aldehyde functional group, allows it to act as a competitive inhibitor by mimicking the substrate and forming a reversible covalent bond with the active site cysteine. While effective, its utility can be limited by its off-target effects on lysosomal cathepsins, particularly Cathepsin K and L.[2] This is a critical consideration in experiments where the specific role of calpains needs to be isolated from the broader effects of cysteine protease inhibition.

MDL28170 (Calpain Inhibitor III):

  • Expertise & Experience: MDL28170 is another potent, cell-permeable peptidomimetic aldehyde inhibitor. It exhibits strong inhibition of both calpain isoforms and also potently inhibits Cathepsin B.[3] A key advantage of MDL28170 is its ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies of neurodegeneration and brain injury.[3] However, its lack of selectivity against Cathepsin B necessitates careful interpretation of results, as both calpains and Cathepsin B are involved in apoptotic pathways.

PD150606:

  • Expertise & Experience: PD150606 represents a different class of calpain inhibitor. It is a non-peptidic molecule that acts via a non-competitive, allosteric mechanism.[5] Instead of binding to the active site, it targets the calcium-binding domains of calpain, thereby preventing its activation.[4] This unique mechanism confers high selectivity for calpains over other cysteine proteases that do not share this mode of calcium-dependent activation.[4] This makes PD150606 an excellent choice for studies requiring specific inhibition of calpain activity.

Peptide vs. Non-Peptide Inhibitors: A Strategic Choice

The choice between a peptide-based and a non-peptide inhibitor is a critical one in drug development and experimental design.

  • Peptide-based inhibitors (e.g., Calpeptin, MDL28170):

    • Advantages: Often exhibit high potency due to their ability to mimic the natural substrates of the target protease.

    • Disadvantages: Generally suffer from poor pharmacological profiles, including low oral bioavailability, rapid in vivo degradation by other proteases, and short half-lives. They can also exhibit cross-reactivity with other proteases, leading to off-target effects.

  • Non-peptide inhibitors (e.g., PD150606):

    • Advantages: Can be designed to have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives. Their unique structures can lead to different resistance profiles and potentially fewer off-target effects compared to peptide-based inhibitors.

    • Disadvantages: The design of potent and selective non-peptide inhibitors can be more challenging and may require more extensive medicinal chemistry efforts.

Experimental Protocol: A Self-Validating System for Assessing Calpain Inhibition

To ensure the trustworthiness of experimental data, a robust and well-controlled assay is paramount. The following is a detailed protocol for a fluorogenic calpain activity assay, a common method for determining the inhibitory potency of compounds.

Fluorogenic Calpain Activity Assay

This assay measures the cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule. Upon cleavage by active calpain, the fluorophore is released, resulting in a measurable increase in fluorescence.

Principle: The substrate, typically Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), is non-fluorescent. Cleavage by calpain releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).

Assay_Workflow cluster_prep Assay Preparation cluster_incubation Pre-incubation cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis Enzyme Purified Calpain Preincubation Enzyme + Inhibitor + Buffer (Allow for binding) Enzyme->Preincubation Inhibitor Test Inhibitor (e.g., Calpeptin) Inhibitor->Preincubation Buffer Assay Buffer (with Ca²⁺ and DTT) Buffer->Preincubation Substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Preincubation->Substrate Measurement Measure Fluorescence (Ex: 380 nm, Em: 460 nm) over time Substrate->Measurement Analysis Calculate Rate of Reaction Determine IC₅₀ Measurement->Analysis

Caption: Experimental workflow for a fluorogenic calpain activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer containing HEPES (pH 7.4), CaCl₂, and a reducing agent like DTT.

    • Reconstitute the purified calpain enzyme in the assay buffer to the desired stock concentration.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Setup (96-well plate format):

    • Add the assay buffer to each well.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known calpain inhibitor).

    • Add the purified calpain enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Take kinetic readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

While the initially proposed compound, this compound, is not a recognized protease inhibitor, the exploration of structurally related and well-characterized calpain inhibitors provides a valuable comparative framework. The choice of an appropriate inhibitor requires a deep understanding of its mechanism of action, potency, and selectivity. Peptide-based inhibitors like Calpeptin and MDL28170 offer high potency but may have limitations in selectivity and pharmacokinetic properties. In contrast, non-peptide inhibitors like PD150606 can provide greater selectivity through unique mechanisms of action. The rigorous experimental validation of inhibitor performance, using standardized assays as detailed in this guide, is essential for generating reliable and reproducible data in the pursuit of novel therapeutics and a deeper understanding of cellular biology.

References

  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. [Link]

  • ResearchGate. What are the therapeutic benefits of non-peptide protease inhibitors in treatment of HIV infections?. [Link]

  • Schoenleber, R. et al. (2021). Calpeptin is a potent cathepsin inhibitor and drug candidate for SARS-CoV-2 infections. iScience, 24(9), 102987. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is risk mitigation. The procedures emphasize understanding the rationale behind each step, ensuring that safety is not just a checklist but an integrated part of the scientific workflow. Crucially, this guide is a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan (CHP) and the guidance of your Environmental Health & Safety (EHS) department.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate belongs to the carbamate family. Carbamates as a class are recognized for their potential toxicity, and many are used as pesticides. The U.S. Environmental Protection Agency (EPA) has listed several wastes generated during the production of carbamates as hazardous, underscoring the need for cautious handling and disposal.[1][2]

Waste Characterization Logic:

  • Assume Hazard: In the absence of a specific Safety Data Sheet (SDS), treat the compound as hazardous. This conservative approach is a cornerstone of laboratory safety.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] While this specific compound is not explicitly listed, wastes from carbamate production are often categorized under codes such as K156 (organic wastes) or K157 (wastewaters).[1] Therefore, it is prudent to manage it as a regulated hazardous waste.

  • Institutional Policy: Your institution's EHS department will have established procedures for classifying and managing chemical waste. This internal system is your primary resource for compliance.

The first step is always to determine if the waste is hazardous. The diagram below illustrates the decision-making process.

G start Waste Generation: This compound is_sds_available Is a specific SDS available? start->is_sds_available consult_ehs Consult Institutional Chemical Hygiene Plan & EHS Office is_sds_available->consult_ehs No is_sds_available->consult_ehs Yes classify_waste Characterize Waste (Assume Hazardous Carbamate Waste) consult_ehs->classify_waste segregate Segregate from other waste streams classify_waste->segregate containerize Select & Label Appropriate Container segregate->containerize dispose Arrange for Disposal via EHS containerize->dispose

Caption: Waste Disposal Decision Workflow.

Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)

Protecting laboratory personnel is the highest priority. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of safety measures to protect workers from chemical hazards.[4][5]

Engineering Controls:

  • Fume Hood: All handling and transferring of this compound, including preparation for disposal, must be conducted inside a certified chemical fume hood. This is the primary method for preventing inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use.

  • Body Protection: A standard laboratory coat is required.

  • Additional PPE: Depending on the scale and specific procedure, your institution's CHP may require additional protective measures.[6][7]

Waste Segregation and Containerization Protocol

Improper segregation of chemical waste can lead to dangerous reactions and complicates the disposal process. This protocol ensures that this compound waste is handled safely and in accordance with regulatory standards.

Step-by-Step Containerization:

  • Select the Right Container:

    • Use a dedicated, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common and suitable choice.[8]

    • The container must have a secure, screw-top cap to prevent leaks and evaporation.[9]

    • Ensure the container is clean and dry before use.

  • Proper Labeling:

    • All hazardous waste containers must be properly labeled the moment waste is first added.[10]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid abbreviations or formulas.

      • The specific hazards associated with the waste (e.g., "Toxic").

      • The date accumulation started.

  • Segregation:

    • DO NOT mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be under the control of the laboratory personnel and near the point of generation.

Step-by-Step Disposal Procedure

This procedure provides a clear workflow for the final transfer and disposal of the waste.

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Verify that the designated hazardous waste container is properly labeled and within its accumulation time limit (typically up to one year for partially filled containers in an SAA).[9]

  • Waste Transfer:

    • Perform all transfers within a chemical fume hood.

    • Carefully pour or transfer the waste into the designated hazardous waste container. Avoid splashing.

    • Leave at least 10% headspace in the container to allow for expansion. Do not overfill.

  • Container Sealing and Storage:

    • Securely cap the container immediately after the transfer.

    • Wipe the exterior of the container with a suitable solvent to remove any external contamination.

    • Place the sealed container back in the designated SAA.

  • Final Disposal:

    • Once the container is full or is approaching its accumulation time limit, contact your institution's EHS department to arrange for pickup.

    • Your EHS office will work with a certified hazardous waste handler for final treatment and disposal, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[11]

Parameter Requirement Rationale
Waste Classification Hazardous Waste (Carbamate)Precautionary principle due to class toxicity and EPA regulations for carbamate production wastes.[1][2]
Container Type High-Density Polyethylene (HDPE) or other compatible material with a secure screw cap.[8][9]Prevents leaks, spills, and reactions between the waste and the container material.
Labeling "Hazardous Waste," full chemical name, hazard warnings, accumulation start date.[10]Ensures clear identification for safe handling and compliance with OSHA and EPA regulations.
Storage Location Designated and labeled Satellite Accumulation Area (SAA) in the lab.[9]Provides safe, temporary storage at the point of generation under the control of trained personnel.
Disposal Method Transfer to a licensed hazardous waste disposal facility via the institution's EHS department.[11]Ensures the waste is treated and disposed of in an environmentally sound and legally compliant manner.

Regulatory and Compliance Framework

Adherence to this guide supports compliance with key federal regulations designed to protect both laboratory workers and the environment.

  • OSHA 29 CFR 1910.1450 ("The Laboratory Standard"): This standard mandates the creation of a Chemical Hygiene Plan (CHP) which outlines procedures for safe chemical handling, including disposal.[4][5] This guide is designed to be integrated into your lab's specific CHP.

  • EPA 40 CFR Parts 260-270 (RCRA): These regulations establish the "cradle-to-grave" management system for hazardous waste, from generation to final disposal.[11] Classifying, labeling, and disposing of this compound as hazardous waste aligns with RCRA principles. The EPA also provides alternative treatment standards for certain carbamate wastes, which are managed by certified disposal facilities.[12]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Control and Clean-up (for minor spills): If you are trained and equipped to handle the spill, and it is small and contained:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pillows or chemical absorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

    • Report the incident to your supervisor and EHS department.

References

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration. [Link]

  • Polyethylene Safety Can for Liquid Disposal. Justrite. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste. Federal Register. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.